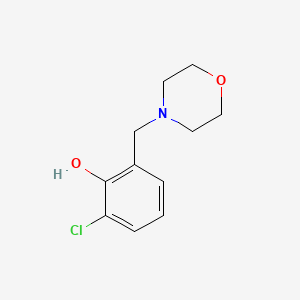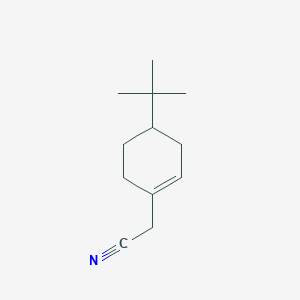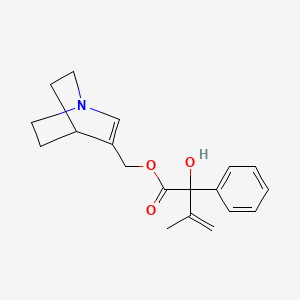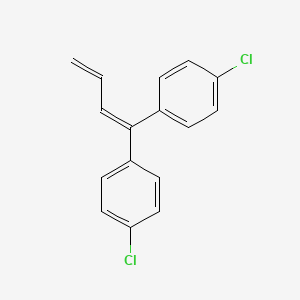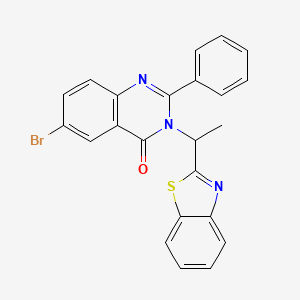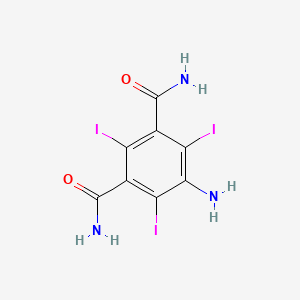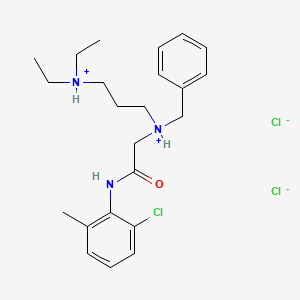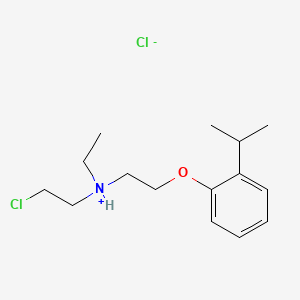
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride is a chemical compound with a complex structure that includes an isopropyl group, a phenoxy group, and a beta-chloroethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-isopropylphenol with ethylene oxide to form 2-isopropylphenoxyethanol. This intermediate is then reacted with ethyl-beta-chloroethylamine under specific conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The beta-chloroethylamine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis, especially in the presence of strong acids or bases, leading to the formation of corresponding alcohols and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding ketones or aldehydes.
Applications De Recherche Scientifique
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The beta-chloroethylamine moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. This interaction can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethylamine Hydrochloride: A simpler compound with similar reactivity but lacking the isopropylphenoxy group.
Bis(2-chloroethyl)amine Hydrochloride: Known for its use in chemotherapy, this compound has a similar beta-chloroethylamine moiety.
Mechlorethamine: An alkylating agent used in cancer treatment, sharing the beta-chloroethylamine structure.
Uniqueness
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride is unique due to its combination of the isopropylphenoxy group and the beta-chloroethylamine moiety
Propriétés
Numéro CAS |
63917-89-5 |
|---|---|
Formule moléculaire |
C15H25Cl2NO |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-chloroethyl-ethyl-[2-(2-propan-2-ylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H24ClNO.ClH/c1-4-17(10-9-16)11-12-18-15-8-6-5-7-14(15)13(2)3;/h5-8,13H,4,9-12H2,1-3H3;1H |
Clé InChI |
SVUNHVRERLOSES-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CCOC1=CC=CC=C1C(C)C)CCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


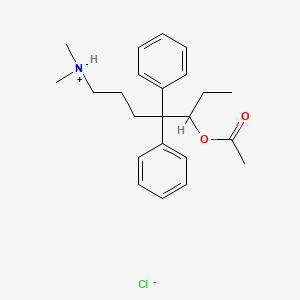

![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)

